molecular formula C9H9N3O2 B1399501 Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-18-6

Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B1399501
CAS No.: 1095822-18-6
M. Wt: 191.19 g/mol
InChI Key: IYILUUUHPBTYCG-UHFFFAOYSA-N
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Description

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical building block of high interest in pharmaceutical research and development. It is built on the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known as a 7-deazapurine analog, which is frequently employed in the design of kinase inhibitors . The structure features a methyl ester at the 4-position and a methyl group on the ring nitrogen, making it a versatile intermediate for further synthetic modification. Researchers can utilize the ester group for amide formation or reduction to alcohols, while the protected nitrogen helps direct subsequent functionalization. This scaffold is particularly valuable for discovering new therapeutic agents. Compounds based on the pyrrolo[2,3-d]pyrimidine structure have been extensively explored in the development of Janus Kinase (JAK) inhibitors . For instance, related analogs have been designed as selective JAK1 inhibitors, demonstrating significant efficacy in preclinical models of autoimmune diseases like rheumatoid arthritis . The specific pattern of substitution on this core is critical for modulating potency and selectivity against kinase targets . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-4-3-6-7(9(13)14-2)10-5-11-8(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYILUUUHPBTYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, a notable bioisostere of purine, is a privileged structure in the development of targeted therapies, particularly kinase inhibitors. This document details the synthesis, purification, and structural elucidation of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. It further explores its physicochemical properties, chemical reactivity, and established applications as a crucial intermediate in the synthesis of potent therapeutic agents, including Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has garnered significant attention in the field of medicinal chemistry due to its structural similarity to the endogenous purine ring system. This structural analogy allows compounds bearing this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, playing crucial roles in signal transduction pathways implicated in cancer and inflammatory diseases.[1][2] The therapeutic relevance of this scaffold is underscored by the development of numerous kinase inhibitors targeting enzymes such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs).[3]

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate serves as a vital intermediate in the synthesis of more complex and functionally diverse molecules within this class. The presence of a methyl group at the N7-position of the pyrrole ring and a methyl carboxylate at the C4-position of the pyrimidine ring offers distinct advantages for synthetic elaboration and influences the molecule's overall properties. This guide will delve into the specific attributes of this N-methylated derivative.

Synthesis and Purification

The synthesis of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is typically achieved through the N-methylation of its precursor, Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This process involves the deprotonation of the pyrrole nitrogen followed by quenching with a methylating agent.

Synthetic Pathway

The synthetic route involves a straightforward N-alkylation reaction. The choice of base and methylating agent is critical to ensure regioselectivity and high yield.

Synthesis_of_Methyl_7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate reactant Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate intermediate Pyrrole Anion Intermediate reactant->intermediate 1. NaH, DMF, 0 °C product Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate intermediate->product 2. Methyl Iodide (MeI)

Figure 1: Synthetic pathway for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the N-methylation of pyrrolo[2,3-d]pyrimidines.[3]

Materials:

  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq).

  • Anhydrous Solvent Addition: Anhydrous DMF is added to the flask to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

  • Deprotonation: Sodium hydride (1.2 - 1.5 eq) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to an hour, allowing for the formation of the sodium salt of the pyrrole. Evolution of hydrogen gas will be observed.

  • Methylation: Methyl iodide (1.1 - 1.3 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Physicochemical and Spectroscopic Properties

Accurate characterization of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is essential for its use in further synthetic applications and biological screening.

Physicochemical Data
PropertyValueSource
CAS Number 1095822-18-6[4]
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol [4]
Appearance Off-white to pale yellow solid(Typical)
Melting Point Not available in searched literature.
Solubility Soluble in DMSO, DMF, Methanol, Chloroform(Inferred)
pKa Not available in searched literature.
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance):

  • N-CH₃: A singlet peak is expected around δ 3.8-4.0 ppm.

  • O-CH₃: A singlet peak is expected around δ 3.9-4.1 ppm.

  • Pyrrole Protons (H5 and H6): Two doublets are expected in the aromatic region, integrating to one proton each. The H6 proton, being adjacent to the electron-donating nitrogen, will likely appear more upfield (δ 6.5-7.0 ppm) than the H5 proton (δ 7.2-7.8 ppm), with a coupling constant of approximately 3-4 Hz.

  • Pyrimidine Proton (H2): A singlet is expected in the downfield aromatic region (δ 8.5-9.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • N-CH₃: A peak is expected around δ 30-35 ppm.

  • O-CH₃: A peak is expected around δ 50-55 ppm.

  • Pyrrole Carbons (C5 and C6): Peaks are expected in the aromatic region, typically between δ 100-130 ppm.

  • Pyrimidine Carbons (C2, C4, C4a, C7a): Peaks are expected in the aromatic region, typically between δ 140-160 ppm.

  • Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 160-170 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band is expected around 1710-1730 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Rings): Multiple absorption bands are expected in the 1500-1650 cm⁻¹ region.

  • C-H Stretches (Aromatic and Methyl): Absorption bands are expected around 2900-3100 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 191.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Chemical Reactivity and Stability

The reactivity of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is dictated by the electronic nature of its fused heterocyclic system.

Influence of the N7-Methyl Group

The presence of the methyl group at the N7 position has several implications for the molecule's reactivity compared to its 7H-pyrrolo[2,3-d]pyrimidine counterpart:

  • Blocked Electrophilic Substitution at Nitrogen: The N7-position is no longer available for electrophilic attack or further alkylation/arylation.

  • Enhanced Stability: The N-methylation can protect the pyrrole ring from certain degradation pathways, potentially increasing the compound's stability under various reaction conditions.

  • Modified Electronic Properties: The electron-donating nature of the methyl group can slightly alter the electron density of the pyrrole ring, which may influence the regioselectivity of electrophilic aromatic substitution reactions at the C5 and C6 positions.

Key Reaction Sites

Reactivity_Sites cluster_0 Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate cluster_1 mol A Ester Hydrolysis/Amidation A->mol Hydrolysis to Carboxylic Acid Amidation with Amines B Nucleophilic Aromatic Substitution (at C4, if activated) B->mol Displacement of a suitable leaving group C Electrophilic Aromatic Substitution (at C5/C6) C->mol Halogenation, Nitration, etc.

Figure 2: Key reactivity sites on Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

  • Ester Moiety: The methyl ester at the C4-position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with various amines to generate a diverse library of amides, a common strategy in drug discovery to modulate solubility and target engagement.

  • Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at the C4 position (though in this case, the ester is not a typical leaving group for SNAr).

  • Pyrrole Ring: The pyrrole ring is electron-rich and can undergo electrophilic aromatic substitution, such as halogenation or nitration, primarily at the C5 or C6 positions. The directing effect of the fused pyrimidine ring and the N7-methyl group will influence the regioselectivity of these reactions.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a valuable intermediate in the synthesis of pharmacologically active compounds. Its primary application lies in its use as a scaffold for the development of kinase inhibitors.

Intermediate for FGFR Inhibitors

This compound has been utilized as a key building block in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] Deregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive therapeutic targets. The pyrrolo[2,3-d]pyrimidine core serves as an effective hinge-binding motif in the ATP-binding pocket of FGFRs. The N7-methyl group can provide steric bulk and modulate the compound's solubility and metabolic stability, while the C4-carboxylate allows for the introduction of various side chains to explore the solvent-exposed region of the kinase and enhance potency and selectivity.

Scaffold for Other Kinase Inhibitors

The broader 7H-pyrrolo[2,3-d]pyrimidine scaffold, for which the title compound is a derivative, has been extensively used to develop inhibitors for a range of other kinases, including:

  • Janus Kinases (JAKs): For the treatment of autoimmune diseases and myeloproliferative neoplasms.

  • Epidermal Growth Factor Receptor (EGFR): For the treatment of non-small cell lung cancer.[5]

  • p21-Activated Kinase 4 (PAK4): Implicated in various cancers.[1]

  • Interleukin-2-inducible T-cell kinase (Itk): A target for inflammatory and autoimmune diseases.[2]

The N7-methylation can be a strategic modification in the design of these inhibitors to fine-tune their pharmacological properties.

Conclusion

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a synthetically versatile and medicinally relevant heterocyclic compound. Its straightforward synthesis and the strategic placement of functional groups make it an important intermediate for the development of targeted therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of supporting researchers and drug development professionals in their efforts to design and create novel and effective medicines based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. Further detailed characterization of its physicochemical properties and exploration of its biological activity as a standalone entity could reveal additional applications for this valuable chemical entity.

References

  • WO2020231990A1 - Fgfr inhibitors and methods of use thereof - Google P
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (URL: [Link])

  • Methyl 7-methyl-7h-pyrrolo[2,3-d]pyrimidine-4-carboxylate | A2B Chem | Chemikart. (URL: [Link])

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed. (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (URL: [Link])

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (URL: [Link])

Sources

An In-Depth Technical Guide to the Molecular Structure and Significance of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By examining its core molecular structure, physicochemical properties, and strategic applications, we aim to equip researchers, scientists, and drug development professionals with a foundational understanding of this important scaffold.

Introduction: The 7-Deazapurine Scaffold as a Privileged Structure

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a critical heterocyclic system in the development of therapeutic agents.[1][2] This scaffold is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[3] This substitution significantly alters the electronic properties of the ring system, making the five-membered pyrrole ring more electron-rich and providing a vector for further substitution at the C7 position.[3][4] These modifications can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.[3][4]

Derivatives of 7-deazapurine have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] Their primary utility has been realized in the field of kinase inhibition, where the scaffold mimics the adenine core of ATP, allowing for competitive binding at the ATP-binding site of various kinases.[6] This mechanism is central to the action of several FDA-approved drugs, such as tofacitinib and ruxolitinib.[5]

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate represents a specific and functionally significant iteration of this privileged scaffold. The N-methylation at the 7-position and the methyl carboxylate group at the 4-position are key modifications that influence the molecule's solubility, metabolic stability, and interaction with target proteins.

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is characterized by a fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring.

Key Structural Features:

  • 7H-Pyrrolo[2,3-d]pyrimidine Core: The foundational bicyclic heteroaromatic system.

  • N7-Methyl Group: The methylation of the pyrrole nitrogen can enhance membrane permeability and prevent the formation of certain hydrogen bonds, which can be crucial for target selectivity.

  • C4-Methyl Carboxylate Group: This electron-withdrawing group significantly influences the electronic distribution within the pyrimidine ring and provides a handle for further synthetic modifications, such as conversion to amides.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉N₃O₂Based on atom count from the structure.
Molecular Weight 191.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar heterocyclic compounds.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The presence of the methyl ester and N-methyl group increases lipophilicity compared to the parent carboxylic acid.
Hydrogen Bond Acceptors 5 (3 from nitrogens, 2 from oxygens)Important for interactions with biological targets.
Hydrogen Bond Donors 0The N7-proton is replaced by a methyl group.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthetic products. Below are the predicted key features in the NMR and mass spectra for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, based on established principles and data from analogous structures.[6][7]

¹H NMR Spectroscopy
  • N-CH₃ (N7-methyl): A singlet expected around δ 3.8-4.0 ppm.

  • O-CH₃ (Ester methyl): A singlet expected around δ 3.9-4.1 ppm.

  • Pyrrole Protons (H5 and H6): Two doublets in the aromatic region, likely between δ 6.5-7.5 ppm, showing coupling to each other.

  • Pyrimidine Proton (H2): A singlet in the downfield aromatic region, expected above δ 8.5 ppm due to the electron-withdrawing nature of the adjacent nitrogen atoms.

¹³C NMR Spectroscopy
  • N-CH₃: A signal around δ 30-35 ppm.

  • O-CH₃: A signal around δ 52-55 ppm.

  • C=O (Ester carbonyl): A signal in the downfield region, typically δ 160-170 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 100-160 ppm, corresponding to the carbons of the bicyclic core.

Mass Spectrometry
  • Molecular Ion (M⁺): An exact mass peak corresponding to the molecular formula C₉H₉N₃O₂ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide further confirmation of the elemental composition.

Synthesis and Chemical Reactivity

The synthesis of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can be approached through several strategic routes, leveraging the known chemistry of the 7-deazapurine scaffold.[1][5][8]

Proposed Synthetic Workflow

A plausible and efficient synthetic route would involve the N-methylation of a readily available precursor, Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-17-5).

Synthetic_Workflow A Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate B Deprotonation with a suitable base (e.g., NaH, K2CO3) A->B Step 1 C N-Alkylation with an electrophile (e.g., CH3I, (CH3)2SO4) B->C Step 2 D Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate C->D Final Product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Deprotonation

  • To a solution of Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen.

Self-Validating System Insight: The choice of a strong, non-nucleophilic base is critical to avoid side reactions with the ester functionality. The reaction progress can be monitored by the cessation of hydrogen gas evolution if NaH is used.

Step 2: N-Alkylation

  • Cool the reaction mixture back to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Expertise & Experience: Methyl iodide is a highly effective methylating agent in this context. Stoichiometry should be carefully controlled to prevent potential N-methylation at other positions, although the pyrrole nitrogen is generally the most nucleophilic site after deprotonation.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Applications in Drug Discovery and Research

The 7-deazapurine scaffold is a cornerstone in the design of kinase inhibitors.[9] Modifications at the N7 and C4 positions are pivotal in tuning the selectivity and potency of these inhibitors.

Role as a Key Intermediate

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex bioactive molecules. The methyl ester at the C4 position can be readily converted to a wide array of amides through reaction with various amines. This allows for the exploration of the chemical space around this position, which is often crucial for achieving desired pharmacological properties.[10]

Medicinal_Chemistry_Applications A Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate B Amidation with diverse amines A->B Synthetic Modification C Library of C4-amide derivatives B->C Diversity Generation D Screening for Kinase Inhibition (e.g., JAK, LRRK2, FAK) C->D Biological Evaluation E Lead Compound Identification D->E Drug Discovery Outcome

Caption: Role as an intermediate in drug discovery.

Potential as a Kinase Inhibitor Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is known to form key hydrogen bonding interactions with the hinge region of the ATP binding pocket in many kinases.[11] The N7-methyl group can provide advantageous steric interactions or enhance cell permeability, while the C4-substituent can be tailored to interact with specific amino acid residues, thereby conferring selectivity for a particular kinase. This scaffold has been successfully employed in the development of inhibitors for kinases such as Janus kinases (JAKs), Leucine-rich repeat kinase 2 (LRRK2), and Focal Adhesion Kinase (FAK).[11][12][13][14]

Conclusion

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a strategically important molecule built upon the privileged 7-deazapurine scaffold. While detailed experimental data for this specific compound is not widely published, its synthesis and properties can be reliably inferred from the extensive body of literature on related analogs. Its true value lies in its role as a versatile building block for the creation of libraries of potential therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. Further exploration of this and similar scaffolds will undoubtedly continue to yield novel and effective drug candidates.

References

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

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  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC - NIH. Available at: [Link]

  • Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation. PubMed. Available at: [Link]

  • Structures of 7-deazapurine nucleosides. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. Available at: [Link]

  • Building-Blocks. 1Click Chemistry. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

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Introduction: The Privileged Scaffold of 7-Deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Deazapurine Derivatives: Synthesis and Applications

In the landscape of medicinal chemistry and chemical biology, the 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) scaffold stands out as a "privileged structure." These purine isosteres, where the nitrogen atom at position 7 is replaced by a carbon, exhibit profound and often enhanced biological activities compared to their natural counterparts.[1][2][3] This seemingly subtle structural modification has significant electronic and steric consequences: it renders the five-membered ring more electron-rich and, critically, provides a carbon handle (C7) for chemical functionalization without disrupting the hydrogen-bonding face required for base-pairing.[1][2][4] These unique features have enabled the development of 7-deazapurine derivatives as potent therapeutic agents, sophisticated biological probes, and versatile components for nucleic acid engineering.[1][2] This guide provides a comprehensive overview of the core synthetic strategies used to access these valuable compounds and explores their diverse and impactful applications.

Part 1: Strategic Synthesis of 7-Deazapurine Derivatives

The synthesis of 7-deazapurine nucleosides and their analogues is a multistep process that hinges on two pivotal stages: the construction and functionalization of the heterocyclic core and its subsequent attachment to a sugar moiety (glycosylation).

Building the Heterocyclic Core: Cross-Coupling and Cyclization Strategies

Modern synthetic approaches have largely moved towards convergent strategies, where a functionalized pyrimidine is coupled with a suitable partner to construct the fused pyrrole ring.

A. Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are workhorses for creating the C-C bond that forms the basis of the pyrrole ring.[5] Classical protocols often rely on coupling aryl halides with organic boron compounds.[5] A particularly effective and widely used strategy involves the Negishi cross-coupling of a zincated 4,6-dichloropyrimidine with a halo-aromatic or halo-heteroaromatic partner.[6][7][8] This is followed by an azidation and a thermal or photochemical cyclization to yield the fused deazapurine core.[6][7][8] This approach is highly versatile for creating complex, polycyclic fused systems.[6][8]

More recently, a push towards "greener" chemistry has led to the development of iron/copper co-catalyzed cross-coupling reactions, which avoid costly and toxic heavy metals like palladium.[5]

B. C-H Functionalization: A cutting-edge approach involves the direct C-H functionalization of aromatics and heteroaromatics, followed by cross-coupling. For instance, a novel method utilizes the C–H functionalization of diverse (hetero)aromatics with dibenzothiophene-S-oxide, which then undergoes a Negishi cross-coupling with a pyrimidine-zinc reagent to build the precursor for cyclization.[6][8] This strategy opens avenues to novel fused deazapurines that were previously inaccessible.[6]

G cluster_0 Negishi Coupling & Cyclization Workflow A Zincated 4,6-Dichloropyrimidine C Negishi Cross-Coupling (Pd Catalyst) A->C B Iodo-Aromatic/Heteroaromatic B->C D Coupled Aryl-Pyrimidine C->D Forms C-C bond E Azidation (e.g., NaN3) D->E F Azido-Pyrimidine Intermediate E->F G Thermal or Photochemical Cyclization F->G N2 extrusion H Fused 7-Deazapurine Core G->H

Caption: General workflow for synthesizing fused 7-deazapurine cores.

Glycosylation: Attaching the Sugar Moiety

The introduction of the sugar is a critical step that defines the final compound as a nucleoside. The stereochemical outcome of this reaction is paramount.

A. Chemical Glycosylation (Vorbrüggen Method): The most common chemical method is the Vorbrüggen glycosylation, which typically involves reacting the silylated heterocyclic base with an activated sugar donor (e.g., a 1-O-acetyl- or 1-chloro-sugar) in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9] While widely used, this method can sometimes lead to a mixture of α and β anomers, especially with 2'-deoxyribose sugars, necessitating careful purification.[7][10] For certain 7-deazapurine bases, the presence of an electron-withdrawing group at the C7 position (like iodine) is important for successful glycosylation.[9]

B. Chemoenzymatic Synthesis: Enzymatic transglycosylation offers a powerful alternative that leverages the stereo- and regiospecificity of enzymes like purine nucleoside phosphorylase (PNP).[11] This method uses a readily available nucleoside as the sugar donor and the target heterocycle as the acceptor. E. coli PNP has proven to be a versatile catalyst, tolerating a wide range of modified bases and sugars.[11] For the synthesis of 2'-deoxynucleosides, the enzymatic route is often preferred as it avoids the anomeric mixtures common in chemical synthesis.[10]

MethodAdvantagesDisadvantagesCausality & Rationale
Vorbrüggen Glycosylation Broad substrate scope; well-established.Can produce anomeric mixtures; may require specific activating groups on the base.The Lewis acid activates the sugar, making C1' electrophilic for attack by the nucleobase nitrogen. The anomeric outcome is influenced by neighboring group participation from the C2' substituent.
Enzymatic Transglycosylation High stereo- and regiospecificity (typically yields only the β-anomer); milder reaction conditions.Substrate scope is limited by the enzyme's tolerance; reaction times can be long.The enzyme's active site precisely orients the substrates, ensuring the glycosidic bond forms with the correct stereochemistry, mimicking the natural biosynthetic pathway.

Part 2: Applications of 7-Deazapurine Derivatives

The versatility of the 7-deazapurine scaffold has led to its exploration in numerous fields, most notably in drug discovery and as tools for chemical biology.

Medicinal Chemistry

A. Anticancer (Cytotoxic) Agents: 7-Deazapurine nucleosides represent a highly promising class of anticancer agents.[1]

  • Mechanism of Action: Many potent derivatives, particularly 7-(het)aryl-7-deazaadenosines, exert their effect through a multi-pronged mechanism.[1][2] They are selectively activated in cancer cells via phosphorylation to the corresponding triphosphate.[7][12] This active metabolite is then incorporated into both RNA, leading to inhibition of protein synthesis, and DNA, causing DNA damage, double-strand breaks, and ultimately apoptosis.[1][2][7][12][13]

G cluster_1 Mechanism of Cytotoxic 7-Deazapurine Nucleosides A 7-Deazapurine Nucleoside (Prodrug) B Cellular Uptake (Cancer Cell) A->B C Phosphorylation (by Cellular Kinases) B->C D Active 5'-Triphosphate C->D Activation E Incorporation into RNA (by RNA Polymerases) D->E G Incorporation into DNA (by DNA Polymerases) D->G F Inhibition of Protein Synthesis E->F I Apoptosis F->I H DNA Damage & Double-Strand Breaks G->H H->I

Caption: Bioactivation pathway of cytotoxic 7-deazapurine nucleosides.

  • Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in many approved kinase inhibitors, such as Ribociclib (CDK4/6 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[4] Hybrid molecules linking 7-deazapurine with other pharmacophores, like isatin, have been designed as multi-target kinase inhibitors against enzymes like EGFR, HER2, VEGFR2, and CDK2.[14][15]

B. Antiviral Agents: Sugar-modified 7-deazapurine nucleosides are potent antiviral agents.[1][2] Derivatives with 2'-C-methylribo- or 2'-C-methyl-2'-fluororibo- modifications have shown significant activity against Hepatitis C virus (HCV), with several compounds entering clinical trials.[1][2][16] The triphosphate form of these nucleosides acts as a chain terminator for the viral RNA-dependent RNA polymerase. Analogues have also been investigated for activity against other RNA viruses like Dengue virus.[13][17]

C. Antibacterial Agents: The search for new antibiotics has led to the investigation of 7-deazapurine derivatives. Flexible analogues of 8-aza-7-deazapurine nucleosides have demonstrated notable activity against mycobacteria.[10]

Compound TypeOrganismActivity (MIC99)Reference
Carbocyclic 8-aza-7-deazahypoxanthine analogueM. tuberculosis H37Rv20 µg/mL[10]
Pyrazolyl-pyrimidine analogueM. tuberculosis H37Rv40 µg/mL[10]
Norcarbocyclic 8-aza-7-deazahypoxanthine analogueM. smegmatis mc2 15513 µg/mL[10]
Ribofuranosyl-pyrazolyl-pyridine analogueM. smegmatis mc2 15550 µg/mL[10]
Chemical Biology and Diagnostics

A. Fluorescent Probes: The ability to attach aromatic systems to the C7 position has been exploited to create fluorescent nucleoside analogues.[6] Polycyclic fused 7-deazapurines, particularly phenyl- and thienyl-substituted derivatives, exhibit strong fluorescence with high quantum yields, making them excellent intrinsic probes.[6] These fluorescent nucleosides can be converted to their triphosphates and enzymatically incorporated into DNA or RNA, enabling the study of nucleic acid structure, dynamics, and interactions without the need for bulky external dyes.[6]

Fused 7-Deoxyadenosine AnalogueEmission Max (λem)Quantum Yield (Φ) in WaterReference
Phenyl-thieno-fused~400 nm48%[6]
Thienyl-thieno-fused~424 nm16-25%[6]
Thienothieno-fusedN/AVery weak[6]

B. Modified Oligonucleotides: Incorporating 7-deazapurine derivatives into oligonucleotides offers several advantages. The C7 position is located in the major groove of the DNA double helix, meaning that modifications at this site generally do not interfere with Watson-Crick base pairing.[18]

  • Stabilization: Attaching alkynyl groups at C7 can significantly stabilize DNA duplexes against thermal denaturation.[19]

  • Probing Interactions: Replacing guanine with 7-deazaguanine removes the N7 atom, a key hydrogen bond acceptor for protein interactions in the major groove, making it a valuable tool for studying DNA-protein recognition.[20]

  • Preventing G-Quadruplexes: 7-deazaguanine lacks the Hoogsteen face N7 atom required for G-quadruplex formation, so its incorporation can prevent the aggregation of G-rich sequences during synthesis and purification.[20]

Part 3: Experimental Protocol Example

Synthesis of a Fused 7-Deazapurine Core via Negishi Coupling and Photocyclization This protocol is a generalized representation based on methodologies described in the literature.[6][7]

Step 1: Negishi Cross-Coupling

  • To a flame-dried, three-neck flask under an argon atmosphere, add the iodo-heteroaromatic starting material (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • In a separate flask, add anhydrous zinc chloride (1.2 eq) and anhydrous THF.

  • Cannulate the organolithium solution into the zinc chloride suspension at -78 °C and allow the mixture to warm to room temperature over 1 hour to form the organozinc reagent.

  • In the main reaction flask, dissolve 4,6-dichloro-5-iodopyrimidine (1.2 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • Cannulate the prepared organozinc reagent into the main flask and heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled (het)aryl-pyrimidine.

    • Causality: The palladium catalyst facilitates the transfer of the (het)aryl group from zinc to the pyrimidine, forming a new C-C bond. Anhydrous and inert conditions are critical as organometallic reagents are highly reactive with water and oxygen.

Step 2: Azidation

  • Dissolve the coupled product (1.0 eq) in DMF.

  • Add sodium azide (3.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the azido-pyrimidine intermediate, which is often used without further purification.

    • Causality: The azide anion displaces one of the chlorine atoms via nucleophilic aromatic substitution, introducing the functionality required for the subsequent cyclization.

Step 3: Photochemical Cyclization

  • Dissolve the azido-pyrimidine intermediate in a suitable solvent (e.g., THF) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling argon through it for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 254 nm) for 2-6 hours while maintaining a low temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the solvent and purify the residue by column chromatography to obtain the final fused 7-deazapurine heterocycle.

    • Causality: UV irradiation promotes the extrusion of N₂ gas from the azide group, generating a highly reactive nitrene intermediate which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the new five-membered pyrrole ring.

Future Perspectives

The 7-deazapurine scaffold continues to be a fertile ground for innovation. Future research will likely focus on several key areas: the development of more efficient and sustainable synthetic methods, such as novel C-H activation and biocatalytic routes; the exploration of new, complex fused heterocyclic systems to expand chemical space; and the application of these derivatives in emerging fields like targeted protein degradation (PROTACs) and the construction of functional nucleic acid nanomaterials. The proven track record of 7-deazapurines in both the clinic and the laboratory ensures their continued prominence in the pursuit of novel therapeutics and advanced biological tools.

References

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). MDPI. Available at: [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. (2024). MDPI. Available at: [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). MDPI. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed. Available at: [Link]

  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). ACS Omega. Available at: [Link]

  • Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews. Available at: [Link]

  • Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. (2023). ACS Omega. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. (n.d.). Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. (n.d.). ACS Publications. Available at: [Link]

  • Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides. (2025). RSC Advances. Available at: [Link]

  • Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. (n.d.). Molecules. Available at: [Link]

  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). ACS Omega. Available at: [Link]

  • Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. (n.d.). MDPI. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification. (n.d.). Bio-Synthesis Inc.. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. (n.d.). European Journal of Medicinal Chemistry. Available at: [Link]

  • Quasi-Intrinsic Fluorescent Probes for Sensitive Detection of the Carcinogenic DNA Adduct ABPdG via Push–Pull Electronic Effect-Mediated Intermolecular Charge Transfer. (2025). Journal of Chemical Information and Modeling. Available at: [Link]

  • Design, synthesis and biological profiling of novel fused deazapurine nucleosides. (n.d.). IOCB Prague. Available at: [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (n.d.). Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2025). ResearchGate. Available at: [Link]

  • siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. (2010). Glen Research. Available at: [Link]

  • Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. Available at: [Link]

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The Strategic Intermediate: A Technical Guide to Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is one such "privileged scaffold."[1] Its inherent ability to mimic the purine structure allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. This guide focuses on a key derivative of this scaffold: Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This molecule is not just another heterocyclic compound; it is a strategic intermediate, a versatile building block that unlocks access to a multitude of potent and selective bioactive molecules. Its carefully positioned functional groups—the reactive ester at the 4-position and the N-methylated pyrrole nitrogen—offer medicinal chemists a powerful handle for molecular elaboration and fine-tuning of pharmacological properties. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of its synthesis, chemical behavior, and profound significance in the quest for new medicines.

The 7H-Pyrrolo[2,3-d]pyrimidine Nucleus: A Foundation for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a recurring motif in a multitude of biologically active compounds.[2][3] Its structural similarity to adenine allows it to function as a hinge-binder in the ATP-binding pocket of numerous protein kinases.[4] This interaction is a critical starting point for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][6] The pyrrolo[2,3-d]pyrimidine core serves as the anchor, while substitutions at various positions around the ring system dictate the inhibitor's potency, selectivity, and pharmacokinetic profile.[7][8]

The strategic importance of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate lies in its pre-functionalized state, ready for diversification. The methyl ester at the C4 position can be readily converted into a variety of amides, hydrazides, or other functionalities, enabling the exploration of the solvent-exposed region of the kinase active site. The methyl group at the N7 position prevents the formation of regioisomers during subsequent reactions and can influence the overall conformation and solubility of the final compound.

Synthesis of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: A Plausible and Referenced Approach

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the pyrimidine ring onto a pre-existing pyrrole precursor, followed by methylation and esterification.

Retrosynthesis Target Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Intermediate1 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Target->Intermediate1 Carbonylation/Esterification Intermediate2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate1->Intermediate2 N-Methylation StartingMaterial Pyrrole derivative Intermediate2->StartingMaterial Pyrimidine ring formation Reactivity Main Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Amide Amide Derivatives Main->Amide Aminolysis Hydrazide Hydrazide Derivatives Main->Hydrazide Hydrazinolysis CarboxylicAcid Carboxylic Acid Main->CarboxylicAcid Hydrolysis Halogenation Halogenated Derivatives Main->Halogenation Electrophilic Halogenation (at C5)

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Methodological & Application

Application Notes and Protocols for the Characterization of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a member of the 7-deazapurine class of heterocyclic compounds. This scaffold is a crucial component in many biologically active molecules, including various kinase inhibitors and antiviral agents, making its accurate characterization paramount in drug discovery and development.[1][2][3] This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the unambiguous structural elucidation and purity assessment of this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for all analytical characterization. The structure of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is presented below:

Chemical Structure:

A comprehensive characterization workflow is essential for confirming the identity, purity, and stability of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. The following diagram illustrates a recommended analytical workflow.

Characterization Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization cluster_2 Definitive Structure NMR NMR Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS MS MS->Structural Confirmation HPLC HPLC Impurity Profiling Impurity Profiling HPLC->Impurity Profiling FTIR FTIR UV_Vis UV_Vis Thermal_Analysis Thermal_Analysis X_ray X_ray Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Sample->HPLC Purity & Quantification Structural Confirmation->FTIR Functional Groups Structural Confirmation->UV_Vis Electronic Transitions Structural Confirmation->X_ray Absolute Stereochemistry Impurity Profiling->Thermal_Analysis Stability

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Application Notes and Protocols for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as a hinge-binding motif in a multitude of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, the 7-deazapurine core is a cornerstone of several FDA-approved kinase inhibitors, including Tofacitinib (a Janus kinase, JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor).[2]

This document provides detailed application notes and synthetic protocols centered on Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate . This compound is not itself a biologically active agent but serves as a crucial and versatile intermediate for the synthesis of potent and selective kinase inhibitors. We will explore the strategic conversion of this carboxylate into a key electrophilic intermediate and its subsequent elaboration into a medicinally relevant target molecule, providing researchers with the foundational knowledge and practical methodologies for leveraging this building block in drug discovery programs.

Application Note I: Strategic Utility in Kinase Inhibitor Synthesis

The primary application of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is as a modifiable precursor for creating more complex kinase inhibitors. The rationale for its use is rooted in the common structural architecture of Type I ATP-competitive kinase inhibitors. These inhibitors typically feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and various substituents that occupy the surrounding hydrophobic pockets and solvent-exposed regions to confer potency and selectivity.

The carboxylate group at the C4 position of the pyrimidine ring is not suitable for direct interaction with the kinase hinge. Instead, this position must be converted into a suitable leaving group, typically a halide (e.g., chlorine), to enable a nucleophilic aromatic substitution (SNAr) reaction. This SNAr reaction is the lynchpin of the synthetic strategy, allowing for the introduction of a diverse array of amine-containing side chains that are crucial for target engagement and tailoring the pharmacological profile of the final compound.

The overall synthetic workflow, therefore, involves a multi-step process that transforms the readily accessible carboxylate into a highly versatile chloro-intermediate, which is then coupled with a desired side chain to generate the final drug candidate.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Target Molecule Synthesis Start Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Acid 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid Start->Acid Saponification (Hydrolysis) Chloro 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Key Electrophile) Acid->Chloro Chlorination (e.g., POCl3) Final Final Kinase Inhibitor (Tofacitinib Analogue) Chloro->Final SNAr Coupling Amine Chiral Amine Side Chain (e.g., (3R,4R)-N,4-dimethylpiperidin-3-amine) Amine->Final

Figure 1: Overall synthetic strategy from the carboxylate intermediate to a final kinase inhibitor.

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a Tofacitinib analogue, starting from the title compound. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: Synthesis of the Starting Material - Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Rationale: This protocol outlines a plausible synthesis of the starting material. The N-methylation of the pyrrole nitrogen is a key step to introduce the desired methyl group at the 7-position.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Palladium(II) acetate

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine

  • Methanol

  • Carbon monoxide (gas)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Toluene

Procedure:

  • N-Methylation: a. To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere (N2 or Ar). b. Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.1 eq.) dropwise. c. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material. d. Carefully quench the reaction with ice-water and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Methoxycarbonylation: a. To a solution of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a mixture of methanol and triethylamine in a pressure vessel, add palladium(II) acetate (0.05 eq.) and dppf (0.1 eq.). b. Purge the vessel with carbon monoxide gas and then pressurize to 3-4 atm with carbon monoxide. c. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. d. Cool the reaction to room temperature, carefully release the pressure, and filter the mixture through a pad of celite. e. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate.

Protocol 2: Synthesis of the Key Intermediate - 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Rationale: This two-step protocol converts the chemically stable methyl ester into a highly reactive chloro- leaving group, which is essential for the subsequent SNAr coupling reaction.

Step 2a: Saponification to 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Materials:

  • Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

  • Lithium hydroxide (or Sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.[3]

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.

Step 2b: Chlorination to 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

  • Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene or Dichloromethane (DCM)

Procedure:

  • To a flask containing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq.), add phosphorus oxychloride (5-10 eq.) and a catalytic amount of DMF under an inert atmosphere.[1]

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester for comparison with the starting material).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 3: Synthesis of a Tofacitinib Analogue

Rationale: This protocol demonstrates the utility of the 4-chloro intermediate in a nucleophilic aromatic substitution reaction to form the C-N bond, which is a key structural feature of many JAK inhibitors. The use of a base is crucial to deprotonate the incoming amine nucleophile.

Materials:

  • 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • (3R,4R)-N,4-dimethylpiperidin-3-amine

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and (3R,4R)-N,4-dimethylpiperidin-3-amine (1.1-1.3 eq.) in acetonitrile, add potassium carbonate (2.0-3.0 eq.).[4]

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Reaction Step Key Reagents Typical Conditions Yield (%) Purpose
Saponification LiOH, THF/H2ORoom Temperature, 2-4 h>90Convert ester to carboxylic acid
Chlorination POCl3, cat. DMFReflux, 3-5 h70-85Install a good leaving group at C4
SNAr Coupling K2CO3, AcetonitrileReflux, 12-24 h65-80Form the key C-N bond with the side chain

Application Note II: Biological Context - Targeting the JAK-STAT Pathway

The final product, a Tofacitinib analogue, is designed to be an inhibitor of Janus kinases (JAKs). The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction from cytokine receptors on the cell surface to the nucleus, a process known as the JAK-STAT signaling pathway. This pathway is pivotal in regulating the immune system.

In autoimmune diseases like rheumatoid arthritis, overactive JAK-STAT signaling leads to chronic inflammation and tissue damage. By binding to the ATP-binding site of JAKs, the synthesized inhibitor prevents the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). This blockade of the signaling cascade ultimately downregulates the expression of pro-inflammatory genes.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Inhibitor Tofacitinib Analogue (Synthesized Product) Inhibitor->JAK INHIBITS STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Induces

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying, managing, and mitigating impurities. Our approach is rooted in explaining the chemical principles behind each step to empower you to make informed decisions in your own laboratory work.

I. Overview of the Synthetic Pathway and Critical Impurity Hotspots

The synthesis of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analogue, is a privileged scaffold in medicinal chemistry, making impurity control paramount for downstream applications.[1] A common synthetic strategy involves the initial construction of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization.

A plausible and efficient synthetic route begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The key transformations are the methylation of the pyrrole nitrogen (N-7) and the introduction of the methyl carboxylate group at the C-4 position. Each of these steps presents a unique set of challenges regarding side reactions and impurity formation.

G cluster_0 Synthetic Pathway cluster_1 Potential Impurity Formation Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 N-7 Methylation (e.g., MeI, K2CO3 in DMF) Start->Step1 Reagents Intermediate 4-Chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine Step1->Intermediate Forms Impurity1 Regioisomeric Methylation (e.g., N1-methyl) Step1->Impurity1 Side Reaction Impurity2 Unreacted Starting Material Step1->Impurity2 Incomplete Reaction Step2 Pd-catalyzed Carbonylation (MeOH, CO, Pd(OAc)2, dppf) Intermediate->Step2 Substrate Product Methyl 7-methyl-7H-pyrrolo [2,3-d]pyrimidine-4-carboxylate Step2->Product Final Product Impurity4 Residual Palladium Step2->Impurity4 Catalyst Carryover Impurity3 Hydrolysis Product (Carboxylic Acid) Product->Impurity3 During Workup/Storage G cluster_0 Troubleshooting Low Yield Start Low Isolated Yield (Good Conversion) Check1 Product Loss During Workup? Start->Check1 Path1 Inefficient Extraction? Check1->Path1 Yes Check2 Product Loss During Purification? Check1->Check2 No Sol1 Increase solvent volume or change solvent. Path1->Sol1 Path2a Recrystallization Check2->Path2a Yes Path2b Column Chromatography Check2->Path2b Sol2a Perform solvent screen to find optimal system. Path2a->Sol2a Sol2b Adjust mobile phase polarity or gradient. Path2b->Sol2b

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Technical Support Center: Solvent Effects on the Synthesis of 7-Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-deazapurines. As a class of compounds with significant biological activity, the successful and efficient synthesis of 7-deazapurine derivatives is crucial for researchers in medicinal chemistry and drug development.[1] My experience in the field has consistently shown that solvent selection is a critical, yet often underestimated, parameter that can profoundly influence reaction outcomes.

This guide is designed to provide you with practical, in-depth insights into the role of solvents in 7-deazapurine synthesis. We will move beyond simple protocol recitation to explore the underlying chemical principles, helping you to not only troubleshoot common issues but also to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when embarking on 7-deazapurine synthesis.

Q1: Why is solvent choice so critical in 7-deazapurine synthesis?

A1: Solvent choice is paramount because it directly influences several key aspects of the reaction:

  • Reactant Solubility: Ensuring all reactants are sufficiently soluble is the first step to a successful reaction. Poor solubility can lead to low yields and incomplete reactions.

  • Reaction Kinetics: The polarity and coordinating ability of a solvent can stabilize or destabilize transition states, thereby affecting the reaction rate.[2]

  • Reaction Pathway and Selectivity: Solvents can influence the regioselectivity and stereoselectivity of a reaction by selectively solvating certain intermediates or reactants.[3][4] For instance, in glycosylation reactions to form 7-deazapurine nucleosides, the solvent can affect the ratio of α and β anomers.[3]

  • Side Product Formation: The choice of solvent can either promote or suppress the formation of unwanted side products. For example, in thermal cyclization reactions, an inappropriate solvent can lead to decomposition of starting materials.[5]

Q2: What are the key solvent properties to consider?

A2: When selecting a solvent, you should primarily consider the following properties:

  • Polarity: This is arguably the most important factor. Polar solvents can be further categorized as protic or aprotic.

    • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They are effective at solvating both cations and anions.

    • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile) have a dipole moment but lack O-H or N-H bonds.[6][7] They are good at solvating cations but less effective at solvating anions, which can enhance the reactivity of anionic nucleophiles.[6]

  • Boiling Point: The boiling point of the solvent determines the temperature range at which the reaction can be conducted. High-boiling point solvents are necessary for reactions requiring high temperatures, such as thermal cyclizations.

  • Coordinating Ability: Some solvents can coordinate with metal catalysts or reagents, which can either be beneficial or detrimental to the reaction. For example, coordinating solvents can sometimes inhibit catalyst activity.

Q3: Are there any "go-to" solvents for 7-deazapurine synthesis?

A3: While there is no single "best" solvent, some are more commonly used and serve as good starting points for optimization.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving a wide range of organic compounds and salts. It is frequently used in substitution and coupling reactions.[1]

  • Acetonitrile (MeCN): Another popular polar aprotic solvent, often used in glycosylation reactions.

  • Toluene: A nonpolar solvent often used for reactions that require azeotropic removal of water or for high-temperature reactions.[5]

  • Tetrahydrofuran (THF): A moderately polar aprotic solvent that is a good choice for many organometallic reactions.[5]

The optimal solvent will always be reaction-specific, and empirical screening is often necessary.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific problems you might encounter during the synthesis of 7-deazapurines.

Issue 1: Low Yield in Cyclization Step

Q: I am attempting a thermal cyclization to form the 7-deazapurine core, but my yields are consistently low, with significant decomposition of the starting material. What role could the solvent be playing?

A: This is a classic issue where the solvent's properties are likely mismatched with the reaction requirements.

Causality: High temperatures required for thermal cyclization can lead to decomposition of sensitive starting materials or intermediates, especially if the solvent is not inert or if it promotes side reactions. For example, using a solvent with a boiling point that is too high might lead to excessive decomposition. Conversely, a solvent with too low a boiling point may not allow the reaction to reach the necessary activation energy for efficient cyclization.

Troubleshooting Protocol:

  • Solvent Boiling Point Optimization:

    • If you observe significant decomposition, consider a solvent with a slightly lower boiling point to reduce thermal stress on your molecules.

    • If the reaction is sluggish, a higher boiling point solvent might be necessary. A microwave reactor can also be used to achieve high temperatures rapidly and potentially reduce decomposition.[5]

  • Solvent Inertness:

    • Ensure your solvent is anhydrous and free of peroxides, especially if using ethers like THF or dioxane.

    • Consider using a non-coordinating, high-boiling solvent like 1,4-dibromobenzene for thermal cyclizations, as it is very inert.[5]

  • Alternative Cyclization Methods:

    • If thermal cyclization proves problematic, explore alternative methods that may be more compatible with your substrate and allow for milder reaction conditions. These can include:

      • Photocyclization: This method uses UV light and a photosensitizer. The choice of solvent is critical here as well, with solvents like THF sometimes giving better results than dichloromethane (DCM) or trifluoroacetic acid (TFA).[5]

      • Catalytic Cyclization: Rhodium catalysts, for example, can facilitate cyclization under milder conditions. The solvent choice will depend on the specific catalyst used.[5]

Data Summary: Effect of Solvent on a Hypothetical Thermal Cyclization

SolventBoiling Point (°C)Yield (%)Observations
Toluene11110-14Significant decomposition of starting material.[5]
1,4-Dibromobenzene2208-11Lower decomposition, but still low yield.[5]
Dioxane101<5Incomplete reaction.
Issue 2: Poor Regioselectivity in Glycosylation

Q: I am performing a glycosylation reaction to attach a sugar moiety to my 7-deazapurine core, but I am getting a mixture of N7 and other isomers. How can I improve the N7-regioselectivity?

A: Achieving high regioselectivity in the glycosylation of purine analogues is a common challenge. The solvent plays a crucial role in influencing the site of glycosylation.

Causality: The 7-deazapurine core has multiple nucleophilic nitrogen atoms. The solvent can influence which nitrogen is more nucleophilic and accessible for glycosylation. Polar aprotic solvents are often preferred as they can help to generate the nucleobase anion while not overly solvating it, thus preserving its nucleophilicity.

Troubleshooting Protocol:

  • Solvent Screening:

    • Start with a polar aprotic solvent like acetonitrile (MeCN) or DMF . These are often good choices for nucleobase anion glycosylation.

    • If you are still observing a mixture of isomers, consider a less polar solvent like DCM or THF . The change in polarity can alter the solvation of the nucleobase and the glycosyl donor, potentially favoring one isomer over another.

  • Use of Additives:

    • In some cases, the use of a phase-transfer catalyst like tris-[2-(2-methoxyethoxy)]ethylamine (TDA-1) in a solvent like acetonitrile can improve regioselectivity.[1]

  • Protecting Group Strategy:

    • While not strictly a solvent effect, if solvent screening does not resolve the issue, consider a protecting group strategy to block other nucleophilic sites on the 7-deazapurine core, directing glycosylation to the desired position.

Logical Workflow for Optimizing Glycosylation Regioselectivity

G start Poor Regioselectivity in Glycosylation solvent_screen Solvent Screening (MeCN, DMF, DCM, THF) start->solvent_screen check_selectivity Is N7-selectivity > 95%? solvent_screen->check_selectivity additives Introduce Additives (e.g., Phase-Transfer Catalyst) check_selectivity->additives No success Optimized N7-Glycosylation check_selectivity->success Yes check_selectivity2 Is N7-selectivity > 95%? additives->check_selectivity2 protecting_group Implement Protecting Group Strategy check_selectivity2->protecting_group No check_selectivity2->success Yes protecting_group->success failure Re-evaluate Synthetic Route

Caption: Workflow for troubleshooting poor regioselectivity in glycosylation.

Issue 3: Formation of Bis-Glycosylated Side Products

Q: During my glycosylation reaction, I am observing the formation of a significant amount of bis-glycosylated byproducts. How can the solvent contribute to this, and how can I minimize it?

A: The formation of bis-glycosylated products indicates that after the initial desired glycosylation, another site on the molecule is still sufficiently nucleophilic to react with a second molecule of the glycosyl donor.

Causality: This can be particularly problematic when using highly reactive glycosyl donors or when the reaction conditions, including the solvent, favor multiple sites of reactivity. A highly polar solvent might enhance the nucleophilicity of secondary sites on the 7-deazapurine nucleoside. Furthermore, prolonged reaction times can also lead to the formation of these side products.[8]

Troubleshooting Protocol:

  • Solvent Polarity:

    • If you are using a very polar solvent like HMPA (note: HMPA is a carcinogen and should be handled with extreme caution and replaced with a safer alternative if possible), consider switching to a less polar aprotic solvent like THF or DCM . This may reduce the nucleophilicity of the secondary site.

    • A mixture of solvents can also be beneficial. For example, a mixture of DMF and HMPA has been used successfully in some cases, but careful optimization of the ratio is required.[1]

  • Reaction Time and Temperature:

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of bis-glycosylated products.

    • Running the reaction at a lower temperature may also help to reduce the rate of the second glycosylation.

  • Stoichiometry of the Glycosyl Donor:

    • Use only a slight excess (e.g., 1.1-1.2 equivalents) of the glycosyl donor to limit the availability of the reagent for a second reaction.

Experimental Workflow for Minimizing Bis-Glycosylation

G start Bis-Glycosylation Observed reduce_polarity Reduce Solvent Polarity (e.g., THF or DCM) start->reduce_polarity optimize_time_temp Optimize Reaction Time & Temperature reduce_polarity->optimize_time_temp adjust_stoichiometry Adjust Glycosyl Donor Stoichiometry optimize_time_temp->adjust_stoichiometry analyze Analyze Product Mixture (TLC, LC-MS) adjust_stoichiometry->analyze check_side_product Bis-Glycosylation Minimized? analyze->check_side_product success Successful Mono-Glycosylation check_side_product->success Yes iterate Further Optimization Required check_side_product->iterate No iterate->reduce_polarity

Caption: Step-by-step approach to minimize bis-glycosylation side products.

References

  • Konecna, K., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega. [Link]

  • Earla, A., et al. (2017). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. National Institutes of Health. [Link]

  • Gulich, S., et al. (2006). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry. [Link]

  • Mikhailov, S. N., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. MDPI. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • Oscarson, S., & Ghorbani, S. (2018). On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. [Link]

  • Huang, C.-Y. (2017). Solvent Effect on Glycosylation. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Improta, R., et al. (2010). Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. PubMed. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]

Sources

Technical Support Center: Recrystallization of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in numerous kinase inhibitors and other therapeutic agents, making its purity paramount for reliable downstream applications.[1][2][3]

This guide moves beyond simple protocols to provide a framework for understanding and troubleshooting the recrystallization process, empowering you to develop a robust and reproducible purification method tailored to your specific needs.

Core Principles: Understanding the Molecule for Effective Purification

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a moderately polar N-heterocyclic compound. The presence of the pyrimidine and pyrrole rings, with their nitrogen atoms, allows for hydrogen bonding, while the methyl ester and N-methyl groups contribute to its solubility in a range of organic solvents.[2] Successful recrystallization hinges on exploiting the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.

An ideal solvent for this compound will exhibit high solubility at an elevated temperature and low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling.[4]

Experimental Workflow: Developing a Robust Recrystallization Protocol

The following section provides a systematic approach to identifying the optimal solvent system and executing the recrystallization.

Part 1: Solvent Screening

The first critical step is to identify a suitable solvent or solvent pair. This is typically done on a small scale (10-20 mg of crude material).

Methodology:

  • Preparation: Place a small amount of your crude Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent dropwise at room temperature. Start with common solvents of varying polarity.

  • Observation at Room Temperature:

    • If the compound dissolves readily at room temperature, the solvent is likely too good a solvent for single-solvent recrystallization. Set it aside as a potential "soluble" solvent for a two-solvent system.

    • If the compound is insoluble or sparingly soluble, it is a candidate for single-solvent recrystallization.

  • Heating: Gently heat the tubes containing sparingly soluble compounds. A good candidate solvent will fully dissolve the compound at or near its boiling point.[5]

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a high quantity of crystalline solid.

Data Summary: Common Solvents for Consideration

SolventBoiling Point (°C)[6]Polarity (Dielectric Constant)Rationale for Use
Ethanol 7824.5Often a good starting point for moderately polar compounds.
Methanol 6532.7Similar to ethanol, but its lower boiling point can be advantageous.
Ethyl Acetate (EtOAc) 776.0A common solvent for workup and chromatography of related compounds.[7]
Isopropanol (IPA) 8218.3Can offer different solubility characteristics than ethanol or methanol.
Acetonitrile 8237.5A polar aprotic solvent that can be effective.
Toluene 1112.4A non-polar aromatic solvent; could be useful as an anti-solvent.
Hexanes/Heptane ~69 / ~98~1.9 / ~1.9Very non-polar; likely to be used as an anti-solvent.[8]
Water 10080.1The compound is unlikely to be soluble in water alone but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[4]
Part 2: Step-by-Step Recrystallization Protocol (Single Solvent)

This protocol should be performed after a suitable solvent has been identified from screening.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial for removing dust, catalyst residues, or other particulates.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output A Crude Solid B Select Solvent A->B Solvent Screening C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling C->E No insoluble impurities D->E F Induce Crystallization (if needed) E->F No crystals form? G Vacuum Filtration E->G Crystals form F->G H Wash with Cold Solvent G->H K Mother Liquor (contains impurities) G->K I Dry Crystals H->I J Pure Crystals I->J

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Guide (Q&A Format)

Q1: My compound “oiled out” instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound comes out of solution as a liquid instead of a solid.[6]

  • Causality: This is common when using high-boiling point solvents or when the solution is too concentrated. The presence of impurities can also lower the melting point of the mixture, exacerbating the problem.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add more solvent (10-20% extra) to decrease the saturation point and then cool again slowly.[10]

    • Lower the Cooling Temperature Slowly: Ensure the cooling process is very gradual.

    • Change Solvents: Switch to a solvent with a lower boiling point.

    • Use a Solvent Pair: Add a miscible "anti-solvent" to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify. This lowers the overall solvency and can promote crystallization at a lower temperature.

Q2: No crystals have formed, even after cooling in an ice bath. What are my next steps?

A2: This indicates that the solution is not supersaturated, likely because too much solvent was used, or nucleation has not been initiated.

  • Causality: Excessive solvent keeps the compound fully dissolved even at low temperatures.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide a surface for crystal growth to begin.[9]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization.[11]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent (10-15%) to increase the concentration, and then attempt to cool and crystallize again.[10]

    • Add an Anti-solvent: If you have a good "soluble" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise at room temperature until the solution remains persistently cloudy. Then, add a few drops of the soluble solvent to clarify and allow it to stand.

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Problem During Recrystallization OilingOut Compound Oiled Out? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals After cooling Reheat Reheat & Add More Solvent OilingOut->Reheat Yes Induce Induce Nucleation (Scratch/Seed) NoCrystals->Induce Yes ChangeSolvent Switch to Lower Boiling Point Solvent Reheat->ChangeSolvent Fails UsePair Use Two-Solvent System ChangeSolvent->UsePair Fails ReduceSolvent Boil Off Some Solvent Induce->ReduceSolvent Fails AddAntiSolvent Add Anti-Solvent ReduceSolvent->AddAntiSolvent Fails

Caption: Decision tree for common recrystallization problems.

Q3: The recovered crystals are colored, but the pure compound should be white. How can I fix this?

A3: Colored impurities are often highly conjugated organic molecules that are present in small amounts.

  • Causality: These impurities may have similar solubility profiles to your target compound, causing them to co-crystallize.

  • Solutions:

    • Activated Charcoal: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then proceed with cooling. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding.

    • Repeat Recrystallization: A second recrystallization may be necessary to leave the impurity behind in the mother liquor.

    • Consider a Different Solvent: The impurity may have a different solubility profile in another solvent, allowing for better separation.

Frequently Asked Questions (FAQs)

  • FAQ 1: Which solvent system is the best starting point for Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

    • Based on the structure and data from related compounds, a good starting point for screening would be ethanol, isopropanol, or an ethyl acetate/hexane mixture.[7][8] The ester functionality suggests solubility in ethyl acetate, while the heterocyclic core suggests solubility in alcohols. Hexane would act as an effective anti-solvent.

  • FAQ 2: How can I assess the purity of my recrystallized material?

    • The most common methods are melting point analysis (a sharp melting range indicates high purity), Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.

  • FAQ 3: Can I reuse the mother liquor to recover more product?

    • Yes, the mother liquor contains dissolved product. You can concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the impurities are also concentrated in the mother liquor.

  • FAQ 4: My yield is very low. What are the common causes?

    • Using too much solvent: This is the most frequent cause, as it keeps a significant portion of your product dissolved in the mother liquor.[10]

    • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Washing with too much cold solvent: The product will have some minor solubility even in cold solvent, so use a minimal amount for washing.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.Taylor & Francis Online.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.Sci-Hub.
  • Troubleshooting guide for the synthesis of heterocyclic compounds.Benchchem.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry.
  • Crystallization Solvents.Source not formally titled.
  • Troubleshooting Crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.Source not formally titled.
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents.
  • What's the best solvent to remove these crystals and recrystallize it?Reddit.
  • Recrystallization Procedure.Source not formally titled.
  • Solvent Choice for Recrystallisation.University of York, Chemistry Teaching Labs.
  • Determining Which Solvent to Use for Crystalliz
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Inform

Sources

Validation & Comparative

A Head-to-Head Comparison of 7-Deazapurine Intermediates: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, represents a privileged structure in medicinal chemistry. Its isosteric relationship with natural purines allows for its recognition by various biological systems, while the replacement of the N7 atom with a carbon opens a gateway for diverse chemical modifications. This unique feature has propelled 7-deazapurine intermediates to the forefront of drug discovery, leading to the development of potent antiviral, anticancer, and antibacterial agents.[1] This guide provides a comprehensive head-to-head comparison of key 7-deazapurine intermediates, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers in selecting the optimal building blocks for their drug discovery endeavors.

The Strategic Advantage of the 7-Deazapurine Core

The fundamental difference between a purine and a 7-deazapurine lies in the substitution of the nitrogen atom at position 7 with a carbon atom. This seemingly subtle change has profound implications for the molecule's properties and its utility in drug design. The carbon at the 7-position makes the five-membered ring more electron-rich, which can enhance base-pairing stability in DNA and RNA and improve binding to enzymatic targets. Furthermore, this position serves as a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's pharmacological profile.

A Comparative Overview of Key 7-Deazapurine Intermediates

This section provides a comparative analysis of three major classes of 7-deazapurine intermediates: 7-deazaadenines, 7-deazaguanines, and 8-aza-7-deazapurines. The following table summarizes their key characteristics, drawing from a range of studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research reports.

Intermediate ClassKey Features & PropertiesCommon Synthetic RoutesRepresentative Biological Activities
7-Deazaadenine Analogues - Can form stable base pairs in nucleic acids. - Often exhibit fluorescent properties, particularly when functionalized at the 7-position.[2] - Generally show good stability and are amenable to a wide range of chemical modifications.- Chemical synthesis via glycosylation of the 7-deazapurine base. - Enzymatic synthesis using nucleoside phosphorylases.- Antiviral (e.g., against Dengue virus, HCV).[3] - Anticancer (cytotoxic effects observed in various cancer cell lines).[1] - STING receptor agonists.[4]
7-Deazaguanine Analogues - Can reduce the formation of secondary structures in G-rich DNA sequences. - The absence of the N7 atom prevents Hoogsteen base pairing. - Can be incorporated into DNA and RNA by various polymerases.- Biosynthesis from GTP via the preQ0 intermediate.[5] - Chemical synthesis often involves multi-step procedures.- Antiviral. - Anticancer. - Found in natural DNA modifications in bacteria and phages.
8-Aza-7-deazapurine Analogues - Exhibit altered electronic properties and hydrogen bonding patterns compared to 7-deazapurines. - Can show pronounced inhibitory properties against various biological targets.[6] - The presence of an additional nitrogen at position 8 can influence the glycosidic bond stability.- Chemical and chemoenzymatic synthesis methods have been compared, with both showing comparable effectiveness for ribonucleosides.[6][7]- Antibacterial (e.g., against M. tuberculosis).[6] - Antiviral.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of 7-deazapurine nucleosides can be broadly categorized into chemical and enzymatic methods. The choice of strategy often depends on the desired stereoselectivity, scale, and the nature of the target molecule.

Chemical Synthesis

Chemical synthesis offers versatility in introducing a wide range of modifications to both the nucleobase and the sugar moiety. A common approach involves the glycosylation of a pre-functionalized 7-deazapurine base. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl groups at the 7-position of the 7-deazapurine core.[4]

A generalized workflow for the chemical synthesis of 7-substituted 7-deazapurine nucleosides.
Enzymatic Synthesis

Enzymatic synthesis, particularly using nucleoside phosphorylases, offers a highly stereoselective route to nucleoside analogues. This method often proceeds under mild reaction conditions and can be more environmentally friendly than some chemical approaches. Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also powerful tools in the synthesis of complex 7-deazapurine nucleosides.[6][7]

A simplified workflow for the enzymatic synthesis of 7-deazapurine nucleosides.

Physicochemical Properties and Their Impact on Drug Development

The introduction of substituents at the 7-position of the deazapurine ring significantly influences the physicochemical properties of the resulting intermediates.

Fluorescence

Many 7-substituted 7-deazapurine nucleosides exhibit interesting fluorescent properties.[2] For instance, phenyl- and thienyl-substituted thieno-fused 7-deazapurine nucleosides have been shown to be fluorescent.[2] This property can be leveraged for various applications, including the development of fluorescent probes for biological imaging and diagnostics. The quantum yield and emission maxima can be tuned by altering the substituent at the 7-position.[2][8]

Stability and Lipophilicity

The replacement of N7 with a carbon atom generally increases the stability of the glycosidic bond to acid-catalyzed hydrolysis. Further modifications at the 7-position can also impact the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution.

Biological Activity: A Comparative Look

The biological activity of 7-deazapurine intermediates is highly dependent on the nature of the purine analogue (adenine vs. guanine) and the substituents on the core structure.

Antiviral Activity

7-Deazapurine nucleosides have shown broad-spectrum antiviral activity against a range of viruses, including Dengue virus, Hepatitis C virus (HCV), and M. tuberculosis.[3][6] For instance, a series of 7-deazapurine nucleoside derivatives were designed and synthesized, with one compound, 6e, identified as a potent inhibitor of DENV replication with an EC50 of 2.081 µM.[3]

Anticancer Activity

Several 7-deazapurine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][9] The mechanism of action can involve incorporation into DNA and RNA, leading to the inhibition of essential cellular processes. For example, a series of 7-deazapurine incorporating isatin hybrid compounds were synthesized, with one compound showing potent cytotoxic effects against four cancer cell lines.[9]

Antibacterial Activity

Analogues of 8-aza-7-deazapurines have shown promising antibacterial activity, particularly against Mycobacterium tuberculosis.[6] Flexible analogues of 8-aza-7-deazapurine nucleosides have been shown to inhibit the growth of M. smegmatis and M. tuberculosis at low micromolar concentrations.[6]

Table of Comparative Biological Activity Data (Illustrative)

Compound ID7-Deazapurine TypeTargetAssayActivity (IC50/EC50/MIC)Reference
Compound 6e 7-Deazaadenosine derivativeDengue VirusDENV ReplicationEC50 = 2.081 µM[3]
Compound 5 7-Deazapurine-isatin hybridMultiple Cancer Cell LinesCytotoxicityPotent (specific values in ref)[9]
Compound 9 8-Aza-7-deazahypoxanthine fleximerM. smegmatisBacterial Growth InhibitionMIC99 = 13 µg/mL[6]
Compound 6 8-Aza-7-deazahypoxanthine fleximerM. tuberculosisBacterial Growth InhibitionMIC99 = 20 µg/mL[6]

Note: This table is for illustrative purposes and collates data from different studies. Direct comparison should be made with caution.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 7-Iodo-7-deazaadenosine

This protocol is adapted from a general method for the synthesis of 7-aryl-7-deazapurine nucleosides.[4]

  • To a solution of 7-iodo-7-deazaadenosine (1 equivalent) in a mixture of acetonitrile and water (e.g., 2:1) is added the corresponding aryl or heteroaryl boronic acid (1.5-2 equivalents) and a base such as cesium carbonate (3 equivalents).

  • The mixture is degassed with argon for 15-20 minutes.

  • A palladium catalyst, such as Pd(OAc)2 (0.1 equivalents), and a phosphine ligand, such as triphenylphosphine-3,3',3''-trisulfonate (TPPTS) (0.3 equivalents), are added.

  • The reaction mixture is heated to 80-100 °C for 1-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-substituted 7-deazaadenosine.

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 7-deazapurine intermediates.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the test compounds (typically in a series of 10-fold dilutions). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

7-Deazapurine intermediates continue to be a rich source of inspiration for the development of novel therapeutics. The ability to functionalize the C7 position provides a powerful tool for optimizing the pharmacological properties of these compounds. This guide has provided a head-to-head comparison of key 7-deazapurine intermediates, highlighting their synthetic accessibility, physicochemical properties, and biological activities. As our understanding of the biological targets of these compounds deepens, and as new synthetic methodologies emerge, the potential for discovering new and effective drugs based on the 7-deazapurine scaffold will undoubtedly continue to grow.

References

  • Khandazhinskaya, A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • Pomeisl, K., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19558-19568. [Link]

  • Tichý, T., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13466-13486. [Link]

  • Pohl, R., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1053-1097. [Link]

  • Alanazi, M. M., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Tloušťová, E., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20268-20279. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research, 21(2), 187-192. [Link]

  • Galmarini, C. M. (2008). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. Current Medicinal Chemistry, 15(12), 1149-1157. [Link]

  • Seela, F., & Peng, X. (2001). Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. Helvetica Chimica Acta, 84(6), 1477-1490. [Link]

  • Seela, F., & Gumbi, B. (2006). 8-Aza-7-deazaadenine and 7-deazaguanine: Synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.18. [Link]

  • Yates, M. K., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 162, 36-49. [Link]

  • Perlíková, P., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20268–20279. [Link]

  • Na, Y., et al. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 14(19), 4811. [Link]

  • Tichý, T., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13466–13486. [Link]

  • Tang, K., et al. (1994). 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 22(15), 2854–2859. [Link]

  • Johnson, A. A., et al. (2000). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 39(48), 14722-14727. [Link]

  • De Clercq, E. (2021). Antiviral drug discovery: preparing for the next pandemic. Chemical Society Reviews, 50(4), 2393-2416. [Link]

  • Hocek, M. (2007). Synthesis of tricyclic 7-deazapurines. Collection of Czechoslovak Chemical Communications, 72(1), 1-16. [Link]

  • Pohl, R., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1053–1097. [Link]

  • Bookser, B. C., et al. (2005). Base-modified 7-deazapurine nucleosides. Current Medicinal Chemistry, 12(11), 1299-1317. [Link]

  • Ikehara, M., & Uesugi, S. (1971). Comparative study by circular dichroism of the conformation of deazapurine nucleosides and that of common purine nucleosides. Proceedings of the National Academy of Sciences, 68(5), 1047-1051. [Link]

  • Gbelcová, H., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 131-139. [Link]

  • Khandazhinskaya, A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11776-11791. [Link]

  • Li, J., & Peng, C. (2022). Antiviral Drug Discovery. Viruses, 14(10), 2245. [Link]

  • Pomeisl, K., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19558–19568. [Link]

  • Ratnayake, R. M. M. N., et al. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews, 88(1), e00199-23. [Link]

  • Mojas, N., et al. (2013). Cytosine-based nucleoside analogs are selectively lethal to DNA mismatch repair-deficient tumour cells by enhancing levels of intracellular oxidative stress. British Journal of Cancer, 108(2), 402-409. [Link]

  • Khandazhinskaya, A., et al. (2023). 8-Aza-7-deazapurine fleximer nucleoside analogues. International Journal of Molecular Sciences, 24(20), 15421. [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern therapeutic innovation. Its presence in a multitude of biologically active compounds, from kinase inhibitors to antiviral agents, underscores the critical need for efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparative analysis of various synthetic pathways to this privileged heterocycle, offering field-proven insights to inform your experimental choices and strategic decisions in drug discovery and development.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, is a key pharmacophore in numerous FDA-approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The development of novel synthetic methodologies that are not only high-yielding but also economically and environmentally sustainable is paramount for the rapid advancement of new therapeutics based on this scaffold. This guide will dissect and compare several prominent synthetic strategies, evaluating them on key metrics including cost, efficiency, safety, environmental impact, and scalability.

I. Palladium-Catalyzed Sonogashira Coupling: The Established Workhorse

The Sonogashira cross-coupling reaction has long been a reliable method for the formation of carbon-carbon bonds, and its application in the synthesis of pyrrolo[2,3-d]pyrimidines is well-documented. This pathway typically involves the coupling of a halogenated pyrimidine with a terminal alkyne, followed by a cyclization step.

A. Causality Behind Experimental Choices

The choice of a palladium catalyst, often in combination with a copper co-catalyst, is dictated by its high efficiency in activating the C-X bond of the pyrimidine and facilitating the coupling with the alkyne. The selection of ligands, bases, and solvents is crucial for optimizing the reaction rate, yield, and minimizing side products. For instance, phosphine-based ligands are commonly employed to stabilize the palladium center and promote the catalytic cycle.

B. Experimental Workflow

Caption: Palladium-Catalyzed Sonogashira Coupling Workflow.

C. Cost-Benefit Analysis
FactorAnalysis
Cost High. Palladium catalysts, particularly those with sophisticated ligands, are expensive. The starting materials, such as 5-bromo-2,4-dichloropyrimidine, can also be costly.
Efficiency High. Generally provides good to excellent yields for a wide range of substrates.
Safety Moderate. Palladium catalysts can be toxic and pyrophoric on carbon supports[1][2]. Reactions often require careful handling of reagents and inert atmosphere conditions.
Environmental Impact Moderate to High. Often employs organic solvents like DMF, which are not environmentally friendly. Palladium is a heavy metal with disposal concerns. However, catalyst recycling strategies can mitigate this.
Scalability Good. Sonogashira couplings are widely used in industrial settings, and protocols for scale-up are well-established.
D. Self-Validating System and Protocol

A well-executed Sonogashira reaction should show complete consumption of the starting materials by TLC or LC-MS analysis. The formation of the desired product can be confirmed by NMR and mass spectrometry.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine via Sonogashira Coupling

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) are added PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and a base (e.g., triethylamine, 3.0 eq).

  • The reaction mixture is degassed and stirred at room temperature or elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the coupled intermediate.

  • The intermediate is then dissolved in a suitable solvent (e.g., ethanol) and treated with an acid (e.g., HCl) or a base to effect cyclization.

  • The reaction is monitored until completion, after which the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

II. Copper-Catalyzed Coupling: A Greener Alternative

In an effort to reduce cost and environmental impact, copper-catalyzed cross-coupling reactions have emerged as a promising alternative to their palladium-catalyzed counterparts.

A. Causality Behind Experimental Choices

Copper catalysts are significantly less expensive and less toxic than palladium catalysts.[3] The development of efficient copper-based catalytic systems allows for similar bond formations under often milder conditions.

B. Experimental Workflow

Caption: Copper-Catalyzed Coupling Workflow.

C. Cost-Benefit Analysis
FactorAnalysis
Cost Low to Moderate. Copper catalysts are abundant and significantly cheaper than palladium catalysts.
Efficiency Good. While historically less efficient than palladium systems, recent advancements have led to highly efficient copper-catalyzed methods.
Safety Good. Copper is generally less toxic than palladium. However, standard laboratory safety precautions should still be followed.
Environmental Impact Low to Moderate. The use of a less toxic and more abundant metal is a significant environmental benefit.[3][4] The choice of solvent remains a key factor in the overall greenness of the process.
Scalability Good. Copper-catalyzed reactions are amenable to scale-up and are increasingly being adopted in industrial processes.
D. Self-Validating System and Protocol

Similar to the Sonogashira reaction, reaction progress is monitored by chromatographic methods, and product identity is confirmed by spectroscopic analysis.

Experimental Protocol: Copper-Catalyzed Synthesis of a Pyrrolo[2,3-d]pyrimidine

  • A mixture of the halogenated pyrimidine (1.0 eq), terminal alkyne (1.5 eq), a copper catalyst such as CuI or Cu(OTf)₂ (0.1 eq), a ligand (e.g., a diamine or phenanthroline derivative, 0.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMSO or toluene) is prepared in a reaction vessel.

  • The mixture is heated to the desired temperature and stirred until the reaction is complete.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified.

  • The resulting intermediate is then subjected to a cyclization reaction as previously described.

III. Multi-Component Reactions (MCRs): The Path to Efficiency and Complexity

Multi-component reactions, in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules like pyrrolo[2,3-d]pyrimidines.

A. Causality Behind Experimental Choices

The elegance of MCRs lies in their ability to rapidly build molecular complexity from simple, readily available starting materials. The choice of components is guided by the desired substitution pattern on the final pyrrolo[2,3-d]pyrimidine core. The catalyst, often a mild acid or base, facilitates a cascade of reactions, including condensations, additions, and cyclizations.

B. Experimental Workflow

Caption: Multi-Component Reaction Workflow.

C. Cost-Benefit Analysis
FactorAnalysis
Cost Low to Moderate. Starting materials are often commercially available and relatively inexpensive. The one-pot nature of the reaction reduces operational costs.
Efficiency High. MCRs are known for their high atom economy and often produce good to excellent yields in a single step.
Safety Good. MCRs are often performed under mild conditions. However, the toxicity of individual components, such as arylglyoxals, should be considered.[5][6]
Environmental Impact Low. The one-pot nature of MCRs minimizes solvent usage and waste generation, aligning well with the principles of green chemistry.[7]
Scalability Good to Excellent. The simplicity of the one-pot procedure makes MCRs highly attractive for large-scale synthesis.[8]
D. Self-Validating System and Protocol

The success of an MCR is often indicated by the precipitation of the product from the reaction mixture. The purity can be assessed by melting point and NMR, with the final structure confirmed by comprehensive spectroscopic analysis.

Experimental Protocol: Three-Component Synthesis of a Pyrrolo[2,3-d]pyrimidine

  • To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and a barbituric acid derivative (1.0 eq) in a suitable solvent (e.g., ethanol or water) is added an arylglyoxal (1.0 eq).

  • A catalytic amount of an acid (e.g., acetic acid) or a base is added, and the mixture is stirred at room temperature or heated to reflux.

  • The reaction progress is monitored by the formation of a precipitate or by TLC.

  • Upon completion, the solid product is collected by filtration, washed with a cold solvent, and dried to afford the pure pyrrolo[2,3-d]pyrimidine.

IV. I₂/DMSO Promoted Cascade Annulation: A Metal-Free Approach

Recent developments have highlighted the use of iodine in dimethyl sulfoxide (DMSO) as an efficient, metal-free system for the synthesis of pyrrolo[2,3-d]pyrimidines through a cascade annulation process.

A. Causality Behind Experimental Choices

This methodology avoids the use of expensive and potentially toxic transition metals. Iodine acts as a catalyst to promote a sequence of reactions, including Michael addition, iodination, and intramolecular cyclization, with DMSO often playing a dual role as solvent and oxidant.

B. Experimental Workflow

Caption: I₂/DMSO Promoted Cascade Annulation Workflow.

C. Cost-Benefit Analysis
FactorAnalysis
Cost Low. Iodine is an inexpensive and readily available reagent.
Efficiency Good to Excellent. This method often provides high yields of the desired products.
Safety Moderate. Iodine can be corrosive and should be handled with care. DMSO is a relatively safe solvent.
Environmental Impact Low to Moderate. The avoidance of heavy metals is a significant advantage. The use of DMSO, a biodegradable solvent, is also favorable.
Scalability Good. The simplicity of the reaction setup and the low cost of reagents make this method promising for scale-up.
D. Self-Validating System and Protocol

The reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The final product can be readily characterized by standard spectroscopic techniques.

Experimental Protocol: I₂/DMSO Promoted Synthesis of a Pyrrolo[2,3-d]pyrimidine

  • A mixture of the 6-aminouracil derivative (1.0 eq), an α,β-unsaturated ketone (1.1 eq), and a catalytic amount of iodine (0.1-0.2 eq) in DMSO is heated.

  • The reaction is stirred at an elevated temperature for a specified time, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization.

V. Comparative Summary and Strategic Recommendations

Synthetic PathwayRelative CostEfficiencySafety ConcernsEnvironmental ImpactScalabilityOverall Recommendation
Pd-Sonogashira HighHighModerate (Pd toxicity)Moderate-High (Metal, Solvents)GoodEstablished but costly; best for small-scale and when other methods fail.
Cu-Coupling Low-ModerateGoodGoodLow-ModerateGoodA cost-effective and greener alternative to palladium-based methods.
MCRs Low-ModerateHighGoodLowExcellentHighly recommended for rapid library synthesis and large-scale production due to its efficiency and green credentials.
I₂/DMSO Annulation LowGood-ExcellentModerate (Iodine handling)Low-ModerateGoodA promising metal-free option, particularly for its low cost and environmental friendliness.

Strategic Recommendations for the Practicing Scientist:

  • For rapid lead discovery and library synthesis: Multi-component reactions (MCRs) are unparalleled in their ability to generate diverse libraries of pyrrolo[2,3-d]pyrimidines quickly and efficiently.

  • For process development and scale-up: MCRs and copper-catalyzed couplings present the most economically and environmentally viable options. The simplicity of MCRs often makes them particularly attractive for large-scale manufacturing.

  • For challenging or highly functionalized targets: Palladium-catalyzed Sonogashira coupling remains a powerful and reliable tool, despite its higher cost. Its broad substrate scope can be advantageous for complex synthetic challenges.

  • For "green" chemistry initiatives: The I₂/DMSO promoted cascade annulation and copper-catalyzed couplings are excellent choices to minimize the use of heavy metals and hazardous solvents.

Conclusion

The synthesis of pyrrolo[2,3-d]pyrimidines is a dynamic field with a growing toolbox of methodologies. The choice of the optimal synthetic pathway is a strategic decision that must be guided by a thorough cost-benefit analysis. By considering factors beyond just the reaction yield, such as the cost of reagents, operational safety, environmental impact, and scalability, researchers and drug development professionals can make more informed decisions that accelerate the discovery and development of new medicines. This guide provides a framework for such an analysis, empowering you to select the most appropriate synthetic strategy for your specific needs and goals.

References

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Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
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